
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Overview
Description
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is a biochemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is primarily used in proteomics research and has shown potential as an inhibitor of bacterial glycosidases. Its unique structure makes it a valuable tool in the development of novel antibiotics.
Preparation Methods
The synthesis of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative.
Acetylation: The sugar derivative undergoes acetylation to introduce the acetamido group.
Reduction: The compound is then reduced to form the imino group.
Deoxygenation: The final step involves deoxygenation to yield this compound.
Chemical Reactions Analysis
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Glycoscience
LABNAc plays a crucial role in the study of glycoproteins and glycolipids. Its structure closely resembles that of naturally occurring sugars, making it a valuable tool for:
- Studying Glycan Structures : LABNAc can be utilized to probe the structure-function relationships of glycans in biological systems.
- Glycomics : As part of glycomic studies, it aids in understanding the roles of carbohydrates in cell signaling and recognition processes.
Proteomics
In proteomics research, LABNAc is used for:
- Glycosylation Studies : It serves as a substrate for studying the enzymatic processes involved in glycosylation, which is critical for protein function.
- Bioconjugation : LABNAc can be conjugated to proteins or other biomolecules to facilitate the study of protein interactions and functions.
Pharmaceutical Development
LABNAc's potential therapeutic applications include:
- Antiviral Agents : Research indicates that derivatives of LABNAc may exhibit antiviral properties by inhibiting viral glycoprotein synthesis.
- Cancer Research : The compound's ability to interact with specific receptors can be exploited in targeted cancer therapies.
Synthesis and Modification
The synthesis of LABNAc from d-lyxonolactone has been reported with an overall yield of 25%, highlighting its accessibility for research purposes . This synthetic route allows for modifications that can enhance its biological activity or specificity.
Case Study 1: Glycoprotein Interaction
A study demonstrated that LABNAc could inhibit the binding of certain viruses to host cells by blocking glycan recognition sites. This finding suggests its utility in developing antiviral strategies targeting viral entry mechanisms.
Case Study 2: Cancer Therapeutics
Research has explored the use of LABNAc derivatives in enhancing the efficacy of chemotherapeutic agents by modifying their pharmacokinetic profiles. These derivatives showed improved targeting capabilities towards cancer cells overexpressing specific carbohydrate receptors.
Mechanism of Action
The mechanism of action of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol involves its inhibition of bacterial glycosidases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glycosidic bonds in bacterial cell walls, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against drug-resistant bacterial strains, making it a promising candidate for antibiotic development.
Comparison with Similar Compounds
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol can be compared with other glycosidase inhibitors such as:
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar mechanism of action but different structural features.
Castanospermine: A natural glycosidase inhibitor with broader activity against various glycosidases.
Miglitol: A pharmaceutical glycosidase inhibitor used in the treatment of type 2 diabetes.
Biological Activity
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, also known as LABNAc, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂O₃
- Molecular Weight : 174.20 g/mol
- CAS Number : 944329-24-2
- IUPAC Name : N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide
- Topological Polar Surface Area : 81.6 Ų
- XLogP3-AA : -1.7
Enzyme Inhibition
LABNAc has been identified as a competitive inhibitor of various glycosidases, including beta-hexosaminidase. This inhibition is crucial in the context of lysosomal storage disorders, where enzyme deficiencies lead to the accumulation of substrates that can be toxic to cells.
- Inhibition Mechanism : The compound mimics natural substrates of glycosidases, effectively competing for binding sites and reducing enzymatic activity. This mechanism has been shown to alleviate symptoms in models of diseases like Gaucher's disease and Sandhoff disease by decreasing substrate accumulation .
- Pharmacological Chaperone Activity : Beyond its role as an inhibitor, LABNAc has demonstrated pharmacological chaperone behavior. This means it can stabilize misfolded enzymes and enhance their activity under certain conditions, which is beneficial in treating specific genetic disorders .
Case Study 1: Gaucher Disease
In a study focusing on Gaucher fibroblasts, LABNAc was evaluated for its ability to inhibit glucocerebrosidase. The results indicated that LABNAc not only inhibited the enzyme but also improved its stability and function in cells with mutations affecting enzyme activity. This dual action suggests potential therapeutic applications for patients with Gaucher disease .
Case Study 2: Sandhoff Disease
Research involving neonatal Sandhoff disease mice demonstrated that treatment with LABNAc led to a significant reduction in brain ganglioside levels. The compound's ability to inhibit beta-hexosaminidase was linked to decreased substrate accumulation, highlighting its potential as a treatment strategy for lysosomal storage disorders .
Comparative Analysis of Biological Activity
Q & A
Q. Basic: What synthetic routes are commonly employed to prepare 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, and what intermediates are critical for stereochemical control?
Methodological Answer:
The synthesis typically involves hydrogenation of protected amino sugars followed by acid hydrolysis. For example, methyl β-D-xylopyranoside derivatives treated with triflic anhydride yield 4-triflate intermediates, which undergo nucleophilic substitution with ammonia to install the amino group. Subsequent hydrogenation (e.g., Pd/C) and deprotection under acidic conditions yield the final imino sugar. Key intermediates include 4-triflate derivatives (for regioselective amination) and acetyl-protected precursors to preserve stereochemistry during reduction .
Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or X-ray) arising from conformational flexibility in this compound derivatives?
Methodological Answer:
Conformational equilibria (e.g., 4C₁ vs. 1C₄ chair forms in pyrrolidine rings) can lead to ambiguous NMR signals. To address this:
- Use dynamic NMR at variable temperatures to identify coalescence points and calculate energy barriers.
- Employ X-ray crystallography to lock the molecule in a single conformation (e.g., via co-crystallization with stabilizing agents like water or metal ions) .
- Compare experimental data with computational models (DFT or MD simulations) to validate dominant conformers .
Q. Basic: What analytical techniques are essential for confirming the stereochemical purity of this compound?
Methodological Answer:
- X-ray diffraction : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., in benzyl-protected analogs) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns with polar mobile phases.
- Optical rotation and CD spectroscopy : Compare experimental values with literature data for structurally validated analogs (e.g., L-arabinitol derivatives) .
Q. Advanced: How can researchers design enzyme inhibition assays to evaluate the glycosidase-targeting potential of this compound?
Methodological Answer:
- Enzyme kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure IC₅₀ values under physiological pH and temperature.
- Competitive inhibition studies : Perform Lineweaver-Burk plots to determine inhibition mode.
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., α-mannosidases) to identify binding interactions via X-ray crystallography .
Q. Basic: What protocols ensure high-purity isolation of this compound after synthesis?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., CHCl₃:MeOH 9:1 → 7:3) to separate polar impurities.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for single-crystal growth.
- Mass spectrometry (ESI-MS) : Confirm molecular weight and detect trace byproducts (e.g., deacetylated analogs) .
Q. Advanced: How should researchers address discrepancies in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Control variables like enzyme source (recombinant vs. tissue-extracted), substrate concentration, and buffer ionic strength.
- Stereochemical verification : Re-analyze compound batches for enantiomeric purity (e.g., via chiral HPLC) to exclude inactive stereoisomers.
- Conformational analysis : Investigate if dynamic equilibria between bioactive and inactive conformers explain variability (e.g., via NMR relaxation experiments) .
Q. Basic: What computational tools are recommended for predicting the glycosidase inhibition profile of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against glycosidase active sites (e.g., PDB: 1OBB for α-mannosidases).
- QM/MM simulations : Calculate transition-state stabilization energies to rank inhibitory potency.
- ADMET prediction : Employ SwissADME or ADMETLab to assess bioavailability and off-target risks .
Q. Advanced: How can researchers validate the role of this compound in modulating lipid A biosynthesis in Gram-negative bacteria?
Methodological Answer:
- Genetic knockout models : Compare lipid A profiles of Salmonella mutants (e.g., lpxM deletions) treated with the compound via MALDI-TOF MS .
- Metabolic labeling : Use radiolabeled precursors (e.g., ³²P-ATP) to trace lipid A intermediates in bacterial membranes.
- Structural mimicry studies : Synthesize fluorescent analogs to track cellular uptake and sublocalization via confocal microscopy .
Properties
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.